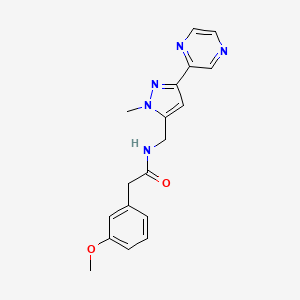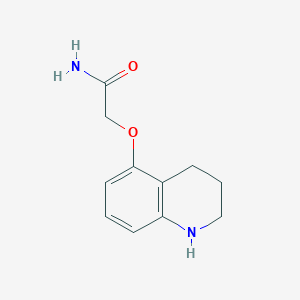
N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex organic molecule that likely shares characteristics with other sulfonamide derivatives. Although the specific compound is not directly discussed in the provided papers, similar compounds have been synthesized and studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of halophenyl methanesulfonamides with various reagents. For instance, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anthracene derivative in glacial acetic acid, resulting in high yields and a well-characterized structure . Similarly, 1-methylsulfonyl-indoles were synthesized from N-(2-halophenyl)methanesulfonamides using palladium-catalyzed reactions with terminal acetylenes . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are common methods for characterizing these compounds . The structure of the compound of interest would likely be elucidated using similar techniques, providing insights into its molecular conformation and electronic properties.
Chemical Reactions Analysis
Sulfonamide compounds can participate in a variety of chemical reactions. For example, the reaction of a sulfonamide with a C–H acid and a base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene can lead to the formation of an ion pair, as evidenced by the lengths of the N–H⋯O hydrogen bonds in the resulting complex . This suggests that the compound may also form complexes with bases and could be involved in hydrogen bonding interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be quite diverse, depending on their molecular structure. The presence of functional groups such as trifluoromethyl and substituted aminomethylphenyl groups can impart significant anti-inflammatory activity to these compounds, as seen in a series of 1H-pyrazoles . The compound "N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" may also exhibit unique biological activities due to its structural features, which could be explored through pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Structural Study of Nimesulide Derivatives:
- Research on nimesulide derivatives, structurally related to the compound , focused on understanding their crystal structures using X-ray powder diffraction. These derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, were analyzed for their intermolecular interactions, revealing insights into their potential molecular geometries and applications in drug design (Dey et al., 2015).
Synthesis and Structure of Diorganotin Derivatives:
- A study on diorganotin compounds with pyridyl functionalized bis(pyrazol-1-yl)methanes, which are chemically similar to the compound of interest, highlighted their synthesis and structure. These complexes demonstrated cytotoxic activity for Hela cells in vitro, suggesting potential applications in cancer research (Li et al., 2010).
Pyrazolo-N-hydroxyuracils from Modified Lossen Rearrangement:
- This study reported the reaction of pyrazole derivatives, related to the compound , with benzene- and methanesulfonyl chlorides. The resulting structures of N-phenyl-N-hydroxypyrimidinediones were established, contributing to the knowledge of pyrazole chemistry and its potential applications (Bauer & Mahajanshetti, 1967).
Condensed Heteroaromatic Ring Systems Synthesis:
- The synthesis of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides was explored in this research. This study contributes to understanding the chemical reactions and potential applications of compounds structurally related to the compound (Sakamoto et al., 1988).
Regioselective N-mesylating Reagent:
- This research found 1H-Benzotriazol-1-yl methanesulfonate to be an effective reagent in selective mesylation, differentiating amino groups in a molecule. This insight into the reactivity of methanesulfonate compounds can be relevant for the synthesis and modification of compounds like the one (Kim et al., 1999).
Eigenschaften
IUPAC Name |
N-[3-[2-(2-chlorobenzoyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-32(30,31)26-16-8-6-7-15(13-16)20-14-21(18-10-3-5-12-22(18)28)27(25-20)23(29)17-9-2-4-11-19(17)24/h2-13,21,26,28H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRANDJFALCCQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



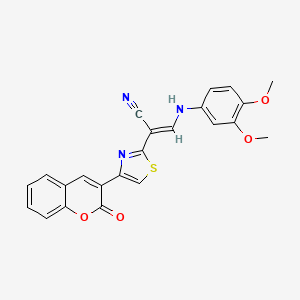
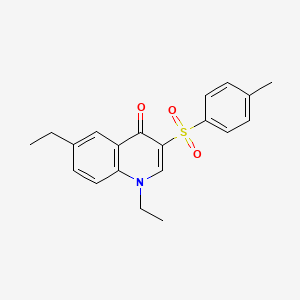
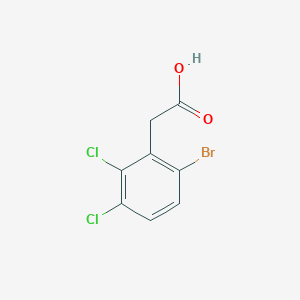

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)
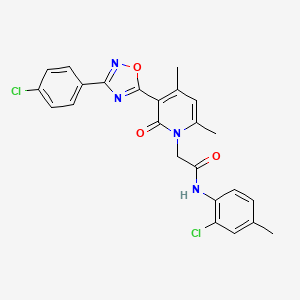
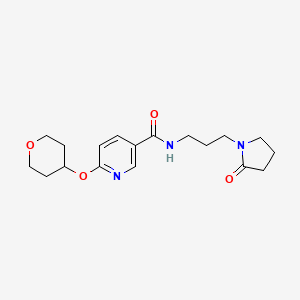
![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)
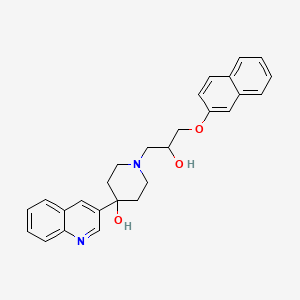
![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)
